4-Phenylcyclohexanol

Catalog No.
S3717057
CAS No.
7335-12-8
M.F
C12H16O
M. Wt
176.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Phenylcyclohexanol

CAS Number

7335-12-8

Product Name

4-Phenylcyclohexanol

IUPAC Name

4-phenylcyclohexan-1-ol

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

InChI

InChI=1S/C12H16O/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-5,11-13H,6-9H2

InChI Key

YVVUSIMLVPJXMY-UHFFFAOYSA-N

SMILES

C1CC(CCC1C2=CC=CC=C2)O

Canonical SMILES

C1CC(CCC1C2=CC=CC=C2)O

The exact mass of the compound 4-Phenylcyclohexanol is 176.120115130 g/mol and the complexity rating of the compound is 141. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is ['17139', '16118']. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synthesis of Organic Compounds

4-PCH serves as a valuable intermediate for the synthesis of more complex organic molecules. Its hydroxyl group (-OH) can be readily modified to introduce various functionalities, allowing researchers to create diverse chemical structures [1]. This versatility makes it a useful building block for synthesizing pharmaceuticals, materials, and other complex organic compounds [1].

Potential for Biological Activity

Studies have explored the potential biological activity of 4-PCH. Some research suggests it may possess analgesic (pain-relieving) properties, although further investigation is needed to understand its mechanism of action and efficacy []. Additionally, scientists are investigating its interactions with biological systems to determine potential applications in other areas [].

Role as a Reference Compound

The well-defined structure and readily available nature of 4-PCH make it a valuable reference compound in various scientific experiments. Researchers can use it to calibrate analytical instruments, such as chromatography and spectroscopy techniques, ensuring the accuracy and consistency of their measurements [].

4-Phenylcyclohexanol is an organic compound with the molecular formula C12H16OC_{12}H_{16}O and a molecular weight of approximately 176.26 g/mol. It features a cyclohexane ring substituted with a phenyl group and a hydroxyl group at the 4-position. This compound is also known by various names including 4-phenylcyclohexan-1-ol and has a CAS Registry Number of 5437-46-7. Its structure can be represented as follows:

  • Chemical Structure: 4-Phenylcyclohexanol Structure .

The compound exhibits both hydrophobic and hydrophilic characteristics due to the presence of the aromatic phenyl group and the hydroxyl functional group, respectively.

, typical for alcohols and aromatic compounds:

  • Oxidation: The hydroxyl group can be oxidized to form 4-phenylcyclohexanone.
  • Esterification: Reacting with carboxylic acids can yield esters.
  • Dehydration: Under acidic conditions, it may lose water to form alkenes.

These reactions highlight its potential as a versatile intermediate in organic synthesis.

Research indicates that 4-phenylcyclohexanol exhibits various biological activities. It has been studied for its potential neuroprotective effects, particularly in models of neurodegenerative diseases. Additionally, it shows promise in anti-inflammatory applications, although further studies are needed to fully elucidate its mechanisms of action and therapeutic potential .

Several methods exist for synthesizing 4-phenylcyclohexanol:

  • Reduction of 4-Phenylcyclohexanone: This method involves the reduction of the corresponding ketone using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Friedel-Crafts Alkylation: Cyclohexanol can be alkylated with phenyl halides in the presence of a Lewis acid catalyst.
  • Hydrogenation: The hydrogenation of phenol derivatives can yield this compound under specific conditions .

4-Phenylcyclohexanol finds applications across various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of drugs.
  • Fragrance Industry: Its pleasant odor makes it useful in perfumes and flavorings.
  • Research: Utilized in studies related to organic chemistry and material science due to its unique properties .

Several compounds share structural similarities with 4-phenylcyclohexanol. Here are some notable examples:

Compound NameMolecular FormulaKey Features
4-PhenylcyclohexanoneC₁₂H₁₄OKetone derivative, more reactive than alcohol
CyclohexanolC₆H₁₂OSimple alcohol without phenyl substitution
1-PhenylcyclopentanolC₁₁H₁₄OSimilar structure but with a cyclopentane ring
1-NaphtholC₁₀H₈OContains a naphthalene moiety instead of cyclohexane

Uniqueness

4-Phenylcyclohexanol's unique combination of a cyclohexane ring and a phenolic hydroxyl group distinguishes it from these compounds, contributing to its distinct chemical reactivity and biological properties.

XLogP3

2.6

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

176.120115130 g/mol

Monoisotopic Mass

176.120115130 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-20-2023

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